molecular formula C12H20O2 B15457155 Ethyl 3,3-dimethylocta-4,7-dienoate CAS No. 62217-48-5

Ethyl 3,3-dimethylocta-4,7-dienoate

Cat. No.: B15457155
CAS No.: 62217-48-5
M. Wt: 196.29 g/mol
InChI Key: PZQBBQDQJANZLD-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylocta-4,7-dienoate is a chemical ester of interest in scientific research. While specific studies on this exact compound are limited, research on structurally similar geranic acid esters suggests potential areas of investigation. Esters of geranic acid, for instance, have been explored for their repellent activity against agricultural pests such as aphids. These compounds are studied for their interaction with insect odorant-binding proteins (OBPs), a key mechanism in olfactory disruption and behavior control . This line of inquiry is vital for developing new, eco-friendly behavioral control agents as alternatives to conventional insecticides . More broadly, compounds within this class are frequently investigated for their applications in flavor and fragrance research due to their volatile properties . Researchers are encouraged to study its properties, potential bioactivity, and reaction mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

62217-48-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 3,3-dimethylocta-4,7-dienoate

InChI

InChI=1S/C12H20O2/c1-5-7-8-9-12(3,4)10-11(13)14-6-2/h5,8-9H,1,6-7,10H2,2-4H3

InChI Key

PZQBBQDQJANZLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CCC=C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (Z)-4,7-Octadienoate (CAS 69925-33-3)

Key Properties :

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.24 g/mol
  • Boiling Point : 88°C at 20 mmHg
  • Odor: Described as a colorless liquid with fruity or green notes, commonly used in flavoring .
  • Regulatory Status : Evaluated by JECFA (2000) with specifications for food-grade use (95% purity) .

Methyl (4E)-Octa-4,7-dienoate (CID 10986465)

Key Properties :

  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • Structural Features : Lacks ethyl and dimethyl groups but shares the 4,7-diene backbone.
  • Quantum Chemical Data : Entropy and thermodynamic profiles calculated via quantum chemistry methods .

Ethyl Hex-2-enoate (LMFA07010852)

Key Properties :

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.10 g/mol
  • Structural Differences : Shorter carbon chain (C8 vs. C10) and a single double bond at position 2 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Ethyl (Z)-4,7-octadienoate C₁₀H₁₆O₂ 168.24 88 (20 mmHg) Flavoring, Fragrances
Methyl (4E)-octa-4,7-dienoate C₉H₁₄O₂ 154.21 Not reported Quantum Chemistry Research
Ethyl hex-2-enoate C₈H₁₄O₂ 142.10 Not reported Synthetic Chemistry
Ethyl 3,3-dimethylocta-4,7-dienoate* C₁₂H₂₀O₂ 196.29 (estimated) Not available Hypothetical applications

*Note: Data for this compound is extrapolated based on structural analogs.

Q & A

Q. What synthetic methodologies are effective for producing Ethyl 3,3-dimethylocta-4,7-dienoate?

A common approach involves esterification of the corresponding carboxylic acid with ethanol, using catalysts like potassium ethoxide or sodium hydroxide under reflux conditions. For example, diethyl oxalate and potassium ethoxide in diethyl ether/ethanol mixtures can facilitate ester formation . Purification typically employs fractional distillation or column chromatography to isolate the product. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm yields using gas chromatography (GC).

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to verify the ester group (δ ~4.1–4.2 ppm for ethyl CH2_2) and diene system (δ 5.0–5.5 ppm for alkene protons). Compare with literature data for analogous esters .
  • Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (expected m/z ~196.2 for C12_{12}H20_{20}O2_2) and fragmentation patterns .
  • Gas Chromatography (GC): Assess purity by comparing retention times with standards and quantify impurities using flame ionization detection (FID) .

Q. What safety protocols are critical for handling this compound?

  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the diene system .
  • Handling: Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation, as indicated by safety data for structurally similar esters .

Advanced Research Questions

Q. How does the stereochemistry of the 4,7-diene system influence reactivity in synthetic applications?

The Z/E configuration of the diene affects orbital alignment and reaction kinetics. For example, Z-isomers may exhibit higher reactivity in Diels-Alder reactions due to favorable orbital overlap. Stereochemical analysis can be performed via NOESY NMR to detect spatial proximity of protons or circular dichroism (CD) for enantiomeric resolution . Computational methods (e.g., DFT calculations) can predict transition states and regioselectivity in cycloadditions .

Q. What strategies resolve contradictions in spectral data for unsaturated esters like this compound?

  • Cross-Validation: Compare NMR data with synthetic intermediates or deuterated analogs to assign ambiguous signals .
  • Isotopic Labeling: Use 13C^{13}C-labeled precursors to trace carbon connectivity in complex spectra.
  • Hybrid Techniques: Pair GC-MS with infrared spectroscopy (IR) to confirm functional groups when overlapping signals obscure interpretation .

Q. How can computational models predict physicochemical properties of this compound?

  • Molecular Dynamics (MD): Simulate solubility parameters in solvents like ethanol or hexane based on polarity and van der Waals interactions .
  • Quantum Chemistry: Calculate logP values (lipophilicity) and HOMO-LUMO gaps to predict reactivity in catalytic systems .
  • Machine Learning: Train models on datasets of structurally related esters to estimate boiling points or vapor pressure .

Methodological Notes

  • Stereochemical Purity: Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize racemization during synthesis .
  • Data Reproducibility: Use internal standards (e.g., tetramethylsilane for NMR) and replicate experiments across multiple batches .

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